Cas no 16409-43-1 ((4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane)

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane structure
16409-43-1 structure
商品名:(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane
CAS番号:16409-43-1
MF:C10H18O
メガワット:154.2493
MDL:MFCD00036607
CID:87689
PubChem ID:27866

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane 化学的及び物理的性質

名前と識別子

    • 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
    • tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyran
    • Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
    • 4-Methyl-2-(2-methyl-1-propenyl)tetrahydropyran (cis- and trans- mixture)
    • (+)-Rose oxide
    • (+)-ROSE OXIDE, TERPENE STANDARD
    • (−)-Rose oxide
    • 4-Methyl-2-(2-methylprop-1-enyl)tetrahydropyran
    • NULL
    • tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-2H-Pyran
    • FEMA 3236
    • (4R)-2-(2-Methyl-1-propenyl)-4-methyltetrahydropyran
    • 4-Methoxy-5,5-dimethyl-propy
    • 4-methoxy-5,5-dimethyltetrahydropyrimidin-2(1h)-one
    • 4-methoxy-5,5-dimethyl-tetrahydro-pyrimidin-2-one
    • 4-Methyl-2-(2-methyl-1-propenyl)tetrahydropyran
    • 4-Methyl-2-(2-methyl-1-propenyl)-tetrahydropyran
    • 4-methyl-2-(2-methyl-propenyl)-tetrahydro-pyran
    • Rose oxide
    • tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
    • Rosoxide
    • rosenoxide
    • c-rose oxide
    • DL-Rose oxide
    • Rose oxide cis
    • Rose oxide , I
    • (Z)-Rose oxide
    • Rose oxide levo
    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-
    • FEMA No. 3236
    • 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-
    • 4-methyl-2-(2-methylpropenyl)tetrahydro-2h-pyran
    • Pyran, tetrahydro-4-methyl-2-(2-methylpropenyl)-
    • Pyran, 2-(2-methy
    • (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane
    • MDL: MFCD00036607
    • インチ: 1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3
    • InChIKey: CZCBTSFUTPZVKJ-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C1([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]
    • BRN: 0111348

計算された属性

  • せいみつぶんしりょう: 154.13600
  • どういたいしつりょう: 154.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.873 g/mL at 20 °C(lit.)
  • ふってん: 88°C/22mmHg(lit.)
  • フラッシュポイント: 華氏温度:156.2°f
    摂氏度:69°c
  • 屈折率: n20/D 1.454
  • PSA: 9.23000
  • LogP: 2.76770
  • ようかいせい: 未確定
  • FEMA: 3236 | TETRAHYDRO-4-METHYL-2-(2-METHYLPROPEN-1-YL)PYRAN
  • 光学活性: [α]20/D −28±1°, neat

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane セキュリティ情報

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2363-25g
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane
16409-43-1 95.0%(GC),cis- and trans- mixture
25g
¥355.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225807-100g
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
16409-43-1 97%
100g
¥614 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T67930-100g
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
16409-43-1 97%
100g
¥411.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225807-500g
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
16409-43-1 97%
500g
¥2025 2023-04-15
TRC
M670200-2.5g
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane
16409-43-1
2.5g
$ 80.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T67930-25g
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
16409-43-1 97%
25g
¥125.0 2023-09-06
BAI LING WEI Technology Co., Ltd.
417601-100G
4-Methyl-2-(2-methyl-1-propenyl)tetrahydropyran, 99%, mixture of cis and trans
16409-43-1 99%
100G
¥ 946 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W323608-SAMPLE-K
(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane
16409-43-1 mixture of
587.6 2021-05-17
Enamine
EN300-296303-0.25g
4-methyl-2-(2-methylprop-1-en-1-yl)oxane
16409-43-1
0.25g
$57.0 2023-09-06
Enamine
EN300-296303-10.0g
4-methyl-2-(2-methylprop-1-en-1-yl)oxane
16409-43-1
10.0g
$66.0 2023-02-27

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane 関連文献

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxaneに関する追加情報

Compound Introduction: CAS No 16409-43-1 and (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane

The compound identified by the chemical identifier CAS No 16409-43-1 corresponds to the enantiomerically pure form of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane, a molecule of significant interest in the field of chiral chemistry and pharmaceutical research. This oxane derivative, characterized by its stereogenic center at the 4-position, has garnered attention due to its potential applications in drug development and catalysis.

The oxane ring, a five-membered heterocyclic structure containing one oxygen atom, is a common motif in biologically active compounds. Its flexibility and ability to adopt various conformations make it an attractive scaffold for designing molecules with specific interactions. In the case of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane, the presence of a chiral center at the 4-position introduces asymmetry, which can influence both the physical properties and biological activity of the molecule.

Recent advancements in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure oxane derivatives like (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane. These methods often employ transition metal-catalyzed reactions or biocatalytic approaches to achieve high enantiomeric excess. The ability to produce such compounds with high purity is crucial for pharmaceutical applications, where the stereochemistry of a molecule can significantly impact its efficacy and safety.

The structural features of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane make it a promising candidate for further investigation in medicinal chemistry. The presence of a double bond in the 2-methylpropyl group and the methyl substituent at the 4-position contribute to its complex electronic environment. This complexity can be exploited to design molecules with tailored properties, such as improved solubility or enhanced binding affinity to biological targets.

In the context of drug discovery, oxane derivatives have been explored for their potential as pharmacophores in various therapeutic areas. For instance, modifications of the oxane ring have been shown to influence metabolic stability and oral bioavailability. The enantiomeric purity of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane ensures that its biological effects can be studied without interference from its enantiomer, providing clearer insights into its mechanism of action.

Recent studies have highlighted the role of chiral oxanes in modulating enzyme activity. For example, derivatives of this class have been investigated for their interactions with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The stereochemical configuration at the 4-position plays a critical role in determining how these molecules bind to their targets, making it a key focus for structural optimization.

The synthesis of complex molecules like (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane also contributes to the development of new synthetic methodologies. Techniques such as asymmetric hydrogenation and dynamic kinetic resolutions have been employed to achieve high yields and enantiomeric purity. These advancements not only facilitate access to valuable compounds but also expand the toolkit available for synthetic chemists.

From a broader perspective, the study of (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane exemplifies the importance of interdisciplinary research in modern chemistry. By combining insights from organic synthesis, medicinal chemistry, and biochemistry, researchers can develop innovative solutions to complex problems. The continued exploration of chiral oxanes is likely to yield new therapeutic agents and deepen our understanding of molecular recognition processes.

The future directions for research on CAS No 16409-43-1 and its derivatives include further exploration of their biological activities and development into lead compounds for drug discovery. Additionally, computational studies using molecular modeling techniques can help predict how these molecules interact with biological targets, guiding experimental efforts towards more effective designs.

In conclusion, (4S)-4-methyl-2-(2-methylprop-1-en-1-yloxane) represents a fascinating example of how structural complexity can be harnessed for pharmaceutical applications. Its unique properties make it a valuable tool for researchers investigating chiral chemistry and drug development. As synthetic methods continue to improve, access to such compounds will become more efficient, paving the way for new discoveries in medicine.

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